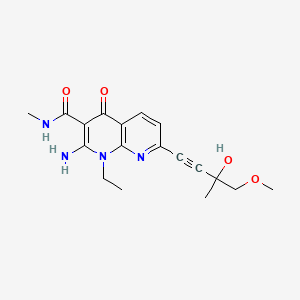

(Rac)-SAR131675

説明

特性

IUPAC Name |

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-SAR131675: A Technical Guide to its Mechanism of Action

(Rac)-SAR131675 is a potent and highly selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. [1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its biological effects primarily through the specific inhibition of VEGFR-3, a key receptor in lymphangiogenesis—the formation of lymphatic vessels.[1][3] By binding to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, SAR131675 blocks its autophosphorylation and subsequent downstream signaling.[1][4][5] This targeted inhibition leads to a cascade of effects, including the suppression of lymphatic endothelial cell proliferation and migration, ultimately resulting in anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| Parameter | Target | Value | Assay Conditions | Reference |

| IC₅₀ | VEGFR-3 Tyrosine Kinase Activity | 20 nM | Cell-free assay | [1][5] |

| VEGFR-3 Autophosphorylation | 45 nM | HEK cells | [1][5] | |

| VEGFC-induced Lymphatic Cell Proliferation | ~20 nM | Primary human lymphatic cells | [1][7] | |

| VEGFD-induced Lymphatic Cell Proliferation | ~20 nM | Primary human lymphatic cells | [7] | |

| VEGFC-induced HLMVEC Migration | < 30 nM | Boyden chamber assay | [6] | |

| VEGFA-induced HLMVEC Migration | ~100 nM | Boyden chamber assay | [6] | |

| VEGFC-induced Erk Phosphorylation | ~30 nM | HLMVECs | [8] | |

| VEGFR-2 Tyrosine Kinase Activity | 235 nM | Cell-free assay | [8] | |

| VEGFA-induced VEGFR-2 Phosphorylation | 239 nM | PAEC expressing VEGFR-2 | [8][9] | |

| VEGFR-1 Tyrosine Kinase Activity | > 3 µM | Cell-free assay | [8] | |

| Kᵢ | VEGFR-3 Tyrosine Kinase | ~12 nM | Cell-free assay | [6][8] |

Signaling Pathways

The primary signaling pathway affected by this compound is the VEGFR-3 pathway. Upon binding of its ligands, primarily VEGFC and VEGFD, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that include the ERK1/2 and AKT pathways, which are crucial for cell proliferation, survival, and migration.[10]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

VEGFR-3 Tyrosine Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on VEGFR-3 tyrosine kinase.

Methodology:

-

Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a poly(Glu, Tyr) 4:1 substrate.

-

The reaction is initiated by the addition of ATP.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The phosphorylation of the substrate is measured using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a reporter enzyme.

-

IC₅₀ values are calculated from the dose-response curves.[8]

Cellular Autophosphorylation Assay

Objective: To assess the inhibitory effect of this compound on VEGFR-3 autophosphorylation in a cellular context.

Methodology:

-

HEK (Human Embryonic Kidney) cells are transiently transfected with a plasmid encoding full-length human VEGFR-3.

-

Cells are serum-starved and then treated with various concentrations of this compound.

-

VEGFR-3 is stimulated with its ligand, VEGFC.

-

Cell lysates are collected, and VEGFR-3 is immunoprecipitated.

-

The phosphorylation status of VEGFR-3 is determined by Western blotting using an anti-phosphotyrosine antibody.

-

IC₅₀ values are determined by quantifying the band intensities.[1][9]

In Vivo Tumor Models

Objective: To evaluate the anti-tumoral and anti-metastatic efficacy of this compound in vivo.

Methodology (4T1 Mammary Carcinoma Model):

-

4T1 murine mammary carcinoma cells are implanted into the mammary fat pads of female BALB/c mice.

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses (e.g., 30 and 100 mg/kg/day).

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, primary tumors, lymph nodes, and lungs are harvested.

-

Tumor weight is recorded, and metastatic burden in the lungs and lymph nodes is quantified by histological analysis or colony counting.[1][6]

Effects on Cellular Processes

This compound has been shown to modulate several key cellular processes:

-

Inhibition of Lymphatic Cell Proliferation and Survival: SAR131675 dose-dependently inhibits the proliferation of primary human lymphatic cells induced by VEGFC and VEGFD.[1][7]

-

Inhibition of Cell Migration: It potently inhibits VEGFC-induced migration of human lymphatic microvascular endothelial cells (HLMVECs).[2][6]

-

Reduction of Tumor-Associated Macrophage (TAM) Infiltration: In vivo studies have demonstrated that SAR131675 significantly reduces the infiltration and aggregation of VEGFR-3-expressing TAMs in tumors.[1][11] This is a crucial aspect of its anti-tumoral effect, as TAMs are known to promote tumor growth and metastasis.[1]

-

Anti-angiogenic and Anti-lymphangiogenic Effects in vivo: In various models, including the zebrafish embryo and FGF2-induced angiogenesis models, SAR131675 has demonstrated the ability to impair both blood and lymphatic vessel formation.[6][8]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-3 tyrosine kinase. Its mechanism of action is centered on the blockade of the VEGFR-3 signaling pathway, leading to the inhibition of lymphangiogenesis and a reduction in tumor-associated macrophage infiltration. These actions culminate in significant anti-tumoral and anti-metastatic effects in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers interested in the therapeutic potential of targeting the VEGFR-3 pathway. Despite promising preclinical findings, the development of SAR131675 was discontinued due to adverse metabolic effects.[7]

References

- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]

- 5. This compound | VEGFR | TargetMol [targetmol.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. physiciansweekly.com [physiciansweekly.com]

- 11. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

SAR131675: A Technical Guide to its Potent and Selective Inhibition of VEGFR-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAR131675, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). SAR131675 has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in preclinical studies.[1][2] This document details the selectivity profile of SAR131675, outlines the experimental methodologies used to characterize its activity, and illustrates the key signaling pathways and experimental workflows.

Core Mechanism and Selectivity

SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[3] Its high selectivity for VEGFR-3 is a key characteristic, distinguishing it from many multi-kinase inhibitors. While it shows moderate activity against VEGFR-2, it has significantly less effect on VEGFR-1 and a wide range of other kinases, enzymes, and ion channels.[1][2][4] This selectivity profile suggests a more targeted therapeutic approach with a potentially reduced risk of off-target effects.

Quantitative Selectivity Profile of SAR131675

The following table summarizes the inhibitory activity of SAR131675 against VEGFR family kinases, providing a clear comparison of its potency and selectivity.

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Fold (VEGFR-3 vs. Target) |

| VEGFR-3 | Recombinant Human Kinase Assay | 23[4][5] | 12[4] | 1 |

| HEK Cell Autophosphorylation | 45[1][2] | - | 1 | |

| VEGFR-2 | Recombinant Human Kinase Assay | 235[4] | - | ~10[1][2][4] |

| HEK Cell Autophosphorylation | ~280[4] | - | ~6 | |

| PAEC Phosphorylation | 239[3][4] | - | ~10 | |

| VEGFR-1 | Recombinant Human Kinase Assay | >3000[4] | - | >130 |

| HEK Cell Autophosphorylation | ~1000[4] | - | ~22 |

Note: IC50 and Ki values are aggregated from multiple sources. The selectivity fold is calculated based on the IC50 values from the recombinant human kinase assays.

SAR131675 was also found to be inactive against a panel of 65 other kinases, 107 non-kinase enzymes and receptors, and 21 ion channels, further highlighting its specificity.[1][3]

Key Signaling Pathway

The primary target of SAR131675 is the VEGFR-3 signaling pathway, which is crucial for lymphangiogenesis—the formation of new lymphatic vessels.[5] In the context of cancer, this pathway is often exploited by tumors to facilitate metastasis to lymph nodes and distant organs.[5] The ligands VEGF-C and VEGF-D bind to VEGFR-3, leading to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting lymphatic endothelial cell proliferation, migration, and survival.[5]

Caption: Simplified VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Experimental Methodologies

The characterization of SAR131675 involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic efficacy.

In Vitro Kinase Activity Assays

Objective: To determine the direct inhibitory effect of SAR131675 on the kinase activity of purified recombinant human VEGFR-3, VEGFR-2, and VEGFR-1.

Methodology Summary:

-

An ELISA-based assay was utilized.

-

Recombinant human VEGFR kinase domains were incubated with the substrate poly(Glu-Tyr) and ATP in the presence of varying concentrations of SAR131675.

-

The extent of substrate phosphorylation was quantified using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

The signal was developed with a chromogenic substrate, and the absorbance was measured to determine the kinase activity.

-

IC50 values were calculated from the dose-response curves.

Cell-Based Autophosphorylation Assays

Objective: To assess the ability of SAR131675 to inhibit VEGFR autophosphorylation in a cellular context.

Methodology Summary:

-

Human Embryonic Kidney (HEK) cells or Porcine Aortic Endothelial Cells (PAEC) were engineered to overexpress full-length human VEGFR-3, VEGFR-2, or VEGFR-1.[1][2][3]

-

Cells were treated with various concentrations of SAR131675 before stimulation with the respective ligands (VEGF-C for VEGFR-3, VEGF-A for VEGFR-1 and VEGFR-2).

-

Cell lysates were collected, and the levels of phosphorylated and total VEGFR were determined by Western blotting or a sandwich ELISA.

-

IC50 values were determined by quantifying the reduction in receptor phosphorylation relative to the total receptor amount.

Cellular Proliferation and Survival Assays

Objective: To evaluate the effect of SAR131675 on the proliferation and survival of primary human lymphatic endothelial cells (HLECs).

Methodology Summary:

-

HLECs were cultured in low-serum media and stimulated with VEGF-C or VEGF-D in the presence of increasing concentrations of SAR131675.[1][2]

-

Cell proliferation and viability were measured after a set incubation period using standard methods such as MTS or MTT assays.

-

The IC50 for the inhibition of ligand-induced proliferation was then calculated.[1][2]

In Vivo Tumor Models

Objective: To investigate the anti-tumoral, anti-lymphangiogenic, and anti-metastatic effects of SAR131675 in relevant animal models.

Methodology Summary:

-

Orthotopic and Syngeneic Tumor Models: Murine tumor cell lines, such as the 4T1 mammary carcinoma, were implanted into the corresponding tissue of immunocompetent mice to mimic human cancer progression.[1]

-

Transgenic Tumor Models: The RIP1-Tag2 transgenic mouse model, which spontaneously develops pancreatic neuroendocrine tumors, was also used.[1]

-

Treatment: Mice bearing established tumors were treated with SAR131675 or a vehicle control, typically via oral administration.

-

Endpoints: Tumor growth was monitored over time. At the end of the study, tumors and relevant organs (e.g., lymph nodes, lungs) were harvested for analysis.

-

Analysis: Tissues were analyzed by immunohistochemistry for markers of lymphangiogenesis, angiogenesis, and immune cell infiltration (e.g., tumor-associated macrophages).[1] The extent of lymph node and distant metastasis was also quantified.

Caption: High-level experimental workflow for the evaluation of SAR131675.

Conclusion

SAR131675 is a potent and highly selective inhibitor of VEGFR-3 with demonstrated preclinical efficacy in reducing tumor growth and metastasis. Its specificity for VEGFR-3 over other kinases suggests a targeted mechanism of action, primarily through the inhibition of lymphangiogenesis. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel anti-cancer therapies targeting the VEGFR-3 signaling pathway. Although development of SAR131675 was halted during preclinical stages due to adverse metabolic effects, the compound remains a valuable tool for research into the role of VEGFR-3 in health and disease.[5]

References

- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

SAR131675: A Technical Guide to a Selective VEGFR-3 Inhibitor

Introduction

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2] Its high selectivity makes it a valuable tool for researchers in oncology, immunology, and vascular biology to investigate the roles of VEGFR-3 in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical structure, synthesis, mechanism of action, and experimental protocols related to SAR131675 for professionals in drug development and scientific research.

Chemical Structure and Properties

SAR131675 is a small molecule with a 1,8-naphthyridine-3-carboxamide core. Its systematic IUPAC name is (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide.

| Property | Value |

| Molecular Formula | C₁₈H₂₂N₄O₄ |

| Molecular Weight | 358.39 g/mol |

| CAS Number | 1433953-83-3 |

| SMILES | CCN1C(N)=C(C(=O)NC)C(=O)C2=CC=C(C#CC(C)(O)COC)N=C12 |

| InChI Key | PFMPOBVAYMTUOX-GOSISDBHSA-N |

Synthesis

While the specific, detailed synthetic route for SAR131675 is proprietary, the general approach to synthesizing such complex small molecules involves a multi-step process. This process begins with the construction of the core 1,8-naphthyridine scaffold, followed by the sequential addition of functional groups. Key steps in this type of synthesis typically include:

-

Heterocycle Formation: Construction of the bicyclic 1,8-naphthyridine core structure.

-

Functionalization: Introduction of the amino, ethyl, and N-methylcarboxamide groups at specific positions on the core.

-

Side-Chain Coupling: Attachment of the butynyl side chain via a coupling reaction, such as a Sonogashira coupling.

-

Chiral Resolution/Asymmetric Synthesis: Establishment of the (R)-stereochemistry at the chiral center of the side chain.

-

Purification: Final purification of the compound, often using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.

Below is a conceptual workflow for the synthesis of SAR131675.

Caption: Conceptual workflow for the synthesis of SAR131675.

Signaling Pathways

SAR131675 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of VEGFR-3. This receptor is primarily activated by its ligands, VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote lymphangiogenesis, cell survival, and migration. SAR131675 acts as an ATP-competitive inhibitor, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking its activation and subsequent signaling.

The inhibition of VEGFR-3 by SAR131675 has been shown to impact downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Caption: Inhibition of the VEGFR-3 signaling pathway by SAR131675.

Quantitative Data

The inhibitory activity of SAR131675 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of SAR131675 against VEGFR Family Kinases

| Target | IC₅₀ (nM) |

| VEGFR-3 | 23[3][4][5] |

| VEGFR-2 | 235[5] |

| VEGFR-1 | >3000[5] |

Table 2: In Vitro Cellular Activity of SAR131675

| Assay | Cell Type | Stimulant | IC₅₀ (nM) |

| VEGFR-3 Autophosphorylation | HEK cells | - | 45[1][4] |

| Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | VEGF-C / VEGF-D | ~20[1][4][6] |

| Erk Phosphorylation | Lymphatic Cells | VEGF-C | ~30[3] |

Experimental Protocols

In Vitro VEGFR-3 Tyrosine Kinase Assay

This assay determines the ability of SAR131675 to inhibit the kinase activity of recombinant human VEGFR-3.

Materials:

-

Recombinant human VEGFR-3

-

ATP

-

Poly(GT) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 200 µM Na₃VO₄)

-

SAR131675

-

96-well plates

-

Anti-phosphotyrosine antibody conjugated to HRP

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat 96-well plates with the poly(GT) substrate and incubate overnight at 4°C.

-

Wash the plates with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add the assay buffer containing recombinant VEGFR-3 to each well.

-

Add SAR131675 at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the plates to remove ATP and unbound reagents.

-

Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.

-

Wash the plates.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percent inhibition for each concentration of SAR131675 and determine the IC₅₀ value.

Caption: Workflow for a typical in vitro tyrosine kinase assay.

Cell-Based VEGFR-3 Autophosphorylation Assay

This assay measures the effect of SAR131675 on the autophosphorylation of VEGFR-3 in a cellular context.

Materials:

-

Cells overexpressing VEGFR-3 (e.g., HEK293-VEGFR3)

-

Cell culture medium

-

SAR131675

-

Lysis buffer

-

Antibodies against total VEGFR-3 and phosphorylated VEGFR-3

-

Western blotting reagents and equipment or ELISA-based detection system

Procedure:

-

Seed the VEGFR-3 overexpressing cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with various concentrations of SAR131675 for a specified time.

-

Lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of total and phosphorylated VEGFR-3 using Western blotting or a specific ELISA kit.

-

Quantify the band intensities (for Western blot) or the ELISA signal.

-

Normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal.

-

Calculate the percent inhibition of autophosphorylation for each concentration of SAR131675 and determine the IC₅₀ value.

Conclusion

SAR131675 is a highly selective and potent inhibitor of VEGFR-3, making it an invaluable research tool for elucidating the role of this receptor in health and disease. This guide provides essential technical information to support the use of SAR131675 in preclinical research and drug development. The detailed data and protocols herein should enable researchers to effectively design and execute experiments to further explore the therapeutic potential of targeting the VEGFR-3 signaling pathway.

References

- 1. Dual FGFR and VEGFR inhibition synergistically restrain hexokinase 2-dependent lymphangiogenesis and immune escape in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy SAR131675 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

The Biological Activity of SAR131675: A Selective VEGFR-3 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SAR131675 is a potent and highly selective, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4][5] This document provides a comprehensive overview of the biological activity of SAR131675, detailing its mechanism of action, in vitro and in vivo efficacy, and its impact on key signaling pathways. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug development and cancer biology. Quantitative data from various studies are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological profile.

Mechanism of Action

SAR131675 exerts its biological effects primarily through the selective inhibition of VEGFR-3, a key receptor tyrosine kinase involved in lymphangiogenesis, the formation of new lymphatic vessels.[1][3][4][5][6] The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, survival, and migration of lymphatic endothelial cells (LECs).[7]

SAR131675 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-3 kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues.[1][2] This blockade of autophosphorylation effectively abrogates the downstream signaling cascade, leading to the inhibition of lymphangiogenesis.[5] While highly selective for VEGFR-3, SAR131675 exhibits moderate activity against VEGFR-2 and minimal activity against VEGFR-1.[5] The compound has been shown to have no direct cytotoxic or cytostatic effects on a wide range of tumor cells, highlighting its specific mechanism of action.[3][4]

Signaling Pathway

The binding of VEGF-C or VEGF-D to VEGFR-3 initiates a signaling cascade that is inhibited by SAR131675. The simplified pathway is depicted below:

Quantitative Data

The biological activity of SAR131675 has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.

Table 1: In Vitro Kinase and Cell-Based Assay Data

| Target/Assay | Description | IC50 (nM) | Reference |

| VEGFR-3 Kinase Activity | Inhibition of recombinant human VEGFR-3 tyrosine kinase activity. | 20 | [5] |

| VEGFR-3 Autophosphorylation | Inhibition of VEGFR-3 autophosphorylation in HEK293 cells. | 45 | [4][5] |

| VEGFR-2 Kinase Activity | Inhibition of recombinant human VEGFR-2 tyrosine kinase activity. | 235 | |

| VEGFR-1 Kinase Activity | Inhibition of recombinant human VEGFR-1 tyrosine kinase activity. | >3000 | |

| hLEC Proliferation (VEGF-C induced) | Inhibition of human lymphatic endothelial cell proliferation induced by VEGF-C. | ~20 | [5] |

| hLEC Proliferation (VEGF-D induced) | Inhibition of human lymphatic endothelial cell proliferation induced by VEGF-D. | ~20 | [5] |

Table 2: In Vivo Efficacy Data

| Tumor Model | Treatment | Outcome | Reference |

| 4T1 Mammary Carcinoma | 30 mg/kg/day, oral | 24% tumor growth inhibition | [5] |

| 4T1 Mammary Carcinoma | 100 mg/kg/day, oral | 50% tumor growth inhibition, reduced lymph node and lung metastasis | [5] |

| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | 100 mg/kg/day, oral | 62% reduction in tumor burden (intervention study) | |

| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | 100 mg/kg/day, oral | 42% decrease in angiogenic islets (prevention study) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro VEGFR-3 Kinase Assay

This assay measures the ability of SAR131675 to inhibit the phosphorylation of a substrate by the VEGFR-3 enzyme.

-

Materials: Recombinant human VEGFR-3 enzyme, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, Poly(Glu, Tyr) 4:1 substrate, SAR131675, 96-well plates, Kinase-Glo® Luminescent Kinase Assay Kit.

-

Procedure:

-

Prepare a master mix containing kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.

-

Dispense 25 µL of the master mix into each well of a 96-well plate.

-

Add 5 µL of SAR131675 at various concentrations to the test wells. For control wells, add 5 µL of the vehicle (e.g., DMSO).

-

To initiate the reaction, add 20 µL of diluted VEGFR-3 enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition relative to the control and determine the IC50 value.

-

Cellular VEGFR-3 Autophosphorylation Assay

This assay assesses the ability of SAR131675 to inhibit the autophosphorylation of VEGFR-3 in a cellular context.

-

Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing VEGFR-3.

-

Procedure:

-

Seed HEK293-VEGFR-3 cells in 96-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of SAR131675 for 1-2 hours.

-

Stimulate the cells with VEGF-C for 10-15 minutes to induce VEGFR-3 autophosphorylation.

-

Lyse the cells and quantify the level of phosphorylated VEGFR-3 using a phospho-VEGFR-3 specific ELISA kit.

-

Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the log concentration of SAR131675.

-

Human Lymphatic Endothelial Cell (hLEC) Proliferation Assay

This assay evaluates the effect of SAR131675 on the proliferation of primary human lymphatic endothelial cells.

-

Cell Line: Primary Human Lymphatic Endothelial Cells (hLECs).

-

Procedure:

-

Seed hLECs in 96-well plates in a low-serum medium and allow them to attach.

-

Add various concentrations of SAR131675 to the wells.

-

Stimulate the cells with a pro-proliferative concentration of VEGF-C or VEGF-D.

-

Incubate the cells for 48-72 hours.

-

Assess cell viability and proliferation using a suitable method, such as the MTS or MTT assay.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

-

In Vivo 4T1 Mammary Carcinoma Model

This orthotopic mouse model is used to evaluate the anti-tumor and anti-metastatic efficacy of SAR131675.

-

Animal Model: Female BALB/c mice.

-

Procedure:

-

Inject 4T1 murine breast cancer cells into the mammary fat pad of the mice.

-

Once tumors are palpable, randomize the mice into treatment and control groups.

-

Administer SAR131675 (e.g., 30 or 100 mg/kg/day) or vehicle control orally.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, sacrifice the mice and excise the primary tumors, lymph nodes, and lungs.

-

Analyze the primary tumor weight and assess the extent of lymph node and lung metastasis.

-

In Vivo RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model

This transgenic mouse model of spontaneous tumor development is used to assess the effect of SAR131675 on tumor progression.

-

Animal Model: RIP1-Tag2 transgenic mice.

-

Procedure:

-

Prevention Study: Treat mice with SAR131675 or vehicle starting at a pre-neoplastic stage (e.g., 5 weeks of age) for a defined period. At the end of the treatment, sacrifice the mice and quantify the number of angiogenic islets in the pancreas.

-

Intervention Study: Treat mice with established tumors with SAR131675 or vehicle. Monitor tumor burden over time.

-

Survival Study: Treat mice with advanced tumors with SAR131675 or vehicle and monitor survival.

-

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo studies described.

Conclusion

SAR131675 is a potent and selective inhibitor of VEGFR-3 with significant anti-lymphangiogenic, anti-tumor, and anti-metastatic activities demonstrated in preclinical models.[5] Its high selectivity for VEGFR-3 over other kinases suggests a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of SAR131675 and other selective VEGFR-3 inhibitors. The detailed understanding of its biological activity is crucial for designing future studies and exploring its full therapeutic potential in oncology and other diseases where lymphangiogenesis plays a pathological role. Despite promising preclinical findings, the development of SAR131675 was reportedly terminated due to adverse metabolic effects, a factor to consider in the development of new molecules targeting this pathway.[8]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Rip1Tag2 Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]

- 7. Dual FGFR and VEGFR inhibition synergistically restrain hexokinase 2-dependent lymphangiogenesis and immune escape in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

SAR131675: A Technical Overview of Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] This technical guide provides a comprehensive overview of the available preclinical information on SAR131675, with a focus on its mechanism of action. Due to the termination of its development during the preclinical phase, publicly available quantitative pharmacokinetic and bioavailability data for SAR131675 is limited.[2] This document, therefore, outlines the established signaling pathway of SAR131675 and provides detailed, generalized experimental protocols for the assessment of pharmacokinetic and bioavailability parameters for small molecule inhibitors of this class.

Mechanism of Action: Inhibition of the VEGFR-3 Signaling Pathway

SAR131675 exerts its biological effects through the specific inhibition of VEGFR-3, a key receptor in the process of lymphangiogenesis (the formation of lymphatic vessels).[3][4] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers the autophosphorylation of the receptor, initiating a cascade of downstream signaling events.[2][3] These signaling pathways, primarily the ERK1/2 and AKT pathways, are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[3][5]

In pathological conditions such as cancer, the upregulation of the VEGF-C/VEGF-D/VEGFR-3 axis can promote tumor lymphangiogenesis, facilitating metastasis to lymph nodes.[2] SAR131675 acts by blocking the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[1][3] This disruption of the VEGFR-3/ERK1/2/AKT pathway underlies the anti-lymphangiogenic and potential anti-tumor effects of SAR131675.[3]

Pharmacokinetics and Bioavailability of SAR131675

As of the date of this document, specific quantitative pharmacokinetic (PK) and bioavailability data for SAR131675 from dedicated preclinical or clinical studies are not publicly available. In vivo studies in mice have been reported, indicating that the compound was well-tolerated, but detailed PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability have not been disclosed.[1]

The table below is a template illustrating the typical pharmacokinetic parameters that would be determined for a small molecule inhibitor like SAR131675.

| Parameter | Description | Value for SAR131675 |

| Cmax | Maximum (peak) plasma drug concentration | Not Available |

| Tmax | Time to reach Cmax | Not Available |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Not Available |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Not Available |

| t1/2 | Elimination half-life | Not Available |

| CL | Clearance | Not Available |

| Vd | Volume of distribution | Not Available |

| F (%) | Absolute oral bioavailability | Not Available |

Generalized Experimental Protocols for Preclinical Pharmacokinetic and Bioavailability Assessment

The following sections describe standardized methodologies for evaluating the pharmacokinetic and bioavailability profiles of a small molecule inhibitor such as SAR131675.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration in a relevant animal model (e.g., mouse, rat).

Methodology:

-

Animal Model: Healthy, male and female adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an age and weight range appropriate for the species, are used. Animals are acclimatized for at least one week before the study.

-

Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Food is typically withheld overnight before oral dosing.

-

Drug Formulation and Administration:

-

Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Solutol HS 15) to achieve the desired concentration for a bolus injection via the tail vein.

-

Oral (PO): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.

-

-

Dosing: At least two dose levels are typically evaluated for each route of administration.

-

Blood Sampling:

-

Serial blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

-

Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method:

-

Plasma concentrations of the compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

The method should be sensitive, specific, and demonstrate acceptable linearity, accuracy, and precision.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

-

Absolute Bioavailability Study

Objective: To determine the fraction of the orally administered dose that reaches systemic circulation.

Methodology:

-

Study Design: A crossover study design is often preferred, where the same group of animals receives both the IV and PO doses with a sufficient washout period between administrations.[6] If a crossover design is not feasible, a parallel study design with separate groups for IV and PO administration can be used.

-

Dose Selection: The IV and PO doses should be selected to ensure that the resulting plasma concentrations are well within the linear range of the bioanalytical method.

-

Data Analysis:

-

The absolute bioavailability (F) is calculated using the following formula: F (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100

-

AUC values are dose-normalized to account for any differences in the administered doses.

-

Conclusion

SAR131675 is a selective VEGFR-3 inhibitor that has demonstrated preclinical activity through the modulation of the VEGFR-3/ERK1/2/AKT signaling pathway. While detailed, quantitative pharmacokinetic and bioavailability data for SAR131675 are not publicly available, this guide provides a framework for understanding its mechanism of action and the standard methodologies used to assess the pharmacokinetic properties of similar small molecule inhibitors. The provided experimental protocols serve as a comprehensive reference for researchers and professionals in the field of drug development.

References

- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. physiciansweekly.com [physiciansweekly.com]

- 4. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]

- 6. Switch over from intravenous to oral therapy: A concise overview - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of SAR131675: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. SAR131675 has demonstrated significant anti-tumor, anti-lymphangiogenic, and anti-metastatic activities in various preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

SAR131675 selectively inhibits VEGFR-3, a key receptor in the formation of lymphatic vessels (lymphangiogenesis).[1] It also exhibits moderate activity against VEGFR-2, a primary mediator of angiogenesis (blood vessel formation).[2][3] The primary ligands for VEGFR-3, VEGF-C and VEGF-D, play a crucial role in tumor lymphangiogenesis, which is often associated with metastasis to lymph nodes.[4] By blocking the VEGFR-3 signaling pathway, SAR131675 can inhibit the growth and spread of tumors. Furthermore, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by SAR131675 has been shown to reduce TAM infiltration into tumors, thereby modulating the tumor microenvironment.[3][5]

Signaling Pathway of SAR131675 Action

Caption: SAR131675 signaling pathway.

In Vivo Efficacy Studies: Data Summary

The in vivo anti-tumor efficacy of SAR131675 has been evaluated in several well-characterized animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy in 4T1 Murine Mammary Carcinoma Model

| Parameter | Vehicle Control | SAR131675 (30 mg/kg/day) | SAR131675 (100 mg/kg/day) | Reference |

| Tumor Volume Reduction | - | 24% (p < 0.05) | 50% (p < 0.001) | [6] |

| Lung Metastases | - | Significant Reduction | Significant Reduction | [6][7] |

| TAM Infiltration | - | - | Significant Reduction | [3] |

Table 2: Efficacy in RIP1-Tag2 Transgenic Mouse Model of Pancreatic Neuroendocrine Tumors

| Study Type | Parameter | Vehicle Control | SAR131675 (100 mg/kg/day) | Reference |

| Prevention Study | Reduction in Angiogenic Islets | - | 42% (p < 0.001) | [4][6] |

| Intervention Study | Reduction in Tumor Burden | - | 62% (p < 0.05) | [4][6] |

| Survival Study | Increased Survival | - | Significant Increase (p = 0.01) | [6] |

Table 3: Efficacy in Murine Colorectal Cancer Liver Metastasis (CLM) Model

| Parameter | Vehicle Control | SAR131675 | Reference |

| Tumor Burden | - | Significant Reduction | [5][8] |

| F4/80+ Macrophages in Liver | - | Significant Reduction | [5] |

| CD45+ Leukocytes in Liver (Day 22) | - | Significant Reduction | [5] |

Table 4: Anti-Angiogenic and Anti-Lymphangiogenic Effects in Sponge Implant Model

| Parameter | Vehicle Control | FGF2-Stimulated | SAR131675 (100 mg/kg/day) + FGF2 | Reference |

| VEGFR-3 Levels | - | Increased | ~50% Reduction | [2] |

| Hemoglobin Content | - | Increased | ~50% Reduction | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key in vivo experiments cited.

4T1 Murine Mammary Carcinoma Model

-

Animal Model: Female BALB/c mice.[6]

-

Tumor Cell Implantation: 4T1 mammary carcinoma cells are implanted orthotopically into the mammary fat pads of the mice.[6]

-

Treatment: Mice are treated orally with either vehicle or SAR131675 at doses of 30 and 100 mg/kg/day.[6] Treatment typically begins 5 days after implantation and continues for 21 days.[6]

-

Efficacy Endpoints:

-

Tumor Volume: Measured regularly with calipers.[6]

-

Metastasis: Lungs are harvested at the end of the study, and the number of surface metastases is counted.[6]

-

Biomarker Analysis: Tumor lysates can be analyzed for murine VEGFR-3 levels by ELISA.[6] Lymph nodes can be assessed for osteopontin levels.[6]

-

RIP1-Tag2 Transgenic Mouse Model

-

Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.[6]

-

Study Designs:

-

Prevention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 5 to week 10. The number of angiogenic islets is measured at 10 weeks.[4][6]

-

Intervention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 10 to week 12.5. Total tumor volume is calculated at the end of the treatment period.[4][6]

-

Survival Study: Daily treatment with vehicle or SAR131675 (100 mg/kg/day) starting from week 12. Survival is monitored over time.[6]

-

-

Efficacy Endpoints: Number of angiogenic islets, tumor burden, and overall survival.[6]

Murine Colorectal Cancer Liver Metastasis (CLM) Model

-

Animal Model: Mice undergo intrasplenic injection of colorectal cancer cells to induce liver metastasis.[5][8]

-

Efficacy Endpoints:

Sponge Implant Model for Angiogenesis and Lymphangiogenesis

-

Animal Model: Mice are anesthetized, and sterile sponge disks impregnated with Fibroblast Growth Factor 2 (FGF2) or PBS are subcutaneously implanted on their backs.[4][6]

-

Treatment: Daily oral treatment with SAR131675 (30, 100, and 300 mg/kg/day) starts on the day of sponge implantation.[4]

-

Efficacy Endpoints: After 7 days, the sponges are removed and analyzed for:

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the study designs.

4T1 Mammary Carcinoma Experimental Workflow

Caption: 4T1 Mammary Carcinoma Workflow.

RIP1-Tag2 Staged Intervention Workflow

Caption: RIP1-Tag2 Staged Intervention Workflow.

Conclusion

The in vivo data for SAR131675 strongly support its role as a potent anti-tumor and anti-metastatic agent, primarily through the inhibition of VEGFR-3-mediated lymphangiogenesis and modulation of the tumor immune microenvironment. The consistent efficacy across multiple, distinct tumor models highlights its potential as a therapeutic candidate. It is important to note that despite these promising preclinical findings, the development of SAR131675 was discontinued during preclinical stages due to adverse metabolic effects.[7] Nevertheless, the studies on SAR131675 provide valuable insights into the therapeutic potential of selective VEGFR-3 inhibition in oncology.

References

- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]

- 2. selleckchem.com [selleckchem.com]

- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis | MDPI [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of VEGFR-3 in Orchestrating Lymphangiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the pivotal role of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) in the intricate process of lymphangiogenesis. We will explore the molecular signaling cascades, present key quantitative data from seminal studies, and provide detailed experimental methodologies to empower further research and therapeutic development in this critical area of vascular biology.

Introduction: VEGFR-3 as the Master Regulator of Lymphatic Development

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a receptor tyrosine kinase, is a cornerstone in the formation and maintenance of the lymphatic system.[1][2] Its expression is predominantly localized to lymphatic endothelial cells (LECs).[3][4] The interaction of VEGFR-3 with its cognate ligands, Vascular Endothelial Growth Factor-C (VEGF-C) and Vascular Endothelial Growth Factor-D (VEGF-D), initiates a signaling cascade that governs LEC proliferation, migration, and survival—the fundamental processes of lymphangiogenesis.[1][5][6][7] Dysregulation of the VEGFR-3 signaling axis is implicated in a spectrum of pathologies, including cancer metastasis, lymphedema, and inflammatory disorders, making it a compelling target for therapeutic intervention.[1][8][9][10]

The VEGFR-3 Signaling Network

Upon ligand binding, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[11] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of two principal downstream pathways: the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][5][7][12]

The PI3K/AKT pathway is primarily associated with cell survival and migration.[6] Activated AKT can phosphorylate a multitude of downstream targets, promoting cell growth and inhibiting apoptosis. The MAPK/ERK pathway , on the other hand, is a key driver of cell proliferation and differentiation.[1][5]

Several other signaling molecules and co-receptors modulate VEGFR-3 signaling. Neuropilins (NRP1 and NRP2) can act as co-receptors, enhancing ligand binding and signaling.[3] The EphrinB2 receptor has been shown to interact with VEGFR-3 and regulate its internalization. Furthermore, the transcription factor Prox1, a master regulator of lymphatic cell fate, engages in a crucial feedback loop with VEGFR-3, where Prox1 directly upregulates VEGFR-3 expression, and VEGFR-3 signaling, in turn, is necessary to maintain Prox1 expression in LEC progenitors.[13][14][15]

DOT script for VEGFR-3 Signaling Pathway

Figure 1: VEGFR-3 Signaling Pathway. A simplified diagram illustrating the major signaling cascades initiated by VEGFR-3 activation in lymphatic endothelial cells.

Quantitative Data on VEGFR-3 Function

The following tables summarize key quantitative findings from studies investigating the role of VEGFR-3 in lymphangiogenesis.

Table 1: In Vitro Effects of VEGFR-3 Activation

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Lymphatic Sprouting | Rat Mesentery Cultures | VEGF-C | 100 ng/ml | Significant increase in lymphatic sprout extensions | [16] |

| Cell Proliferation | BaF3 cells expressing VEGFR-3 | VEGF-C | 100 ng/ml | Maximal viability | [9] |

| Cell Proliferation | Porcine Aortic Endothelial (PAE) cells expressing VEGFR-3 | VEGF-C | Dose-dependent | Stimulation of growth | [14] |

| Cell Survival | Human Lymphatic Endothelial Cells (HLECs) | VEGF-C | 100 ng/ml | Potent inhibition of apoptosis | [9] |

| Cell Survival | Human Lymphatic Endothelial Cells (HLECs) | VEGF-D | 500 ng/ml | Potent inhibition of apoptosis | [9] |

| Cell Migration | Human Microvascular Endothelial Cells (HMVECs) | VEGF-C156S (VEGFR-3 specific) | 3 µg/ml | Stimulation of migration | [9] |

| Barrier Function (TER) | Human Microvascular Lymphatic Endothelial Cells (HMLEC-d) | VEGF-C | EC50: 4.13 nM | Decrease in transendothelial resistance | [17] |

| Barrier Function (TER) | Human Microvascular Lymphatic Endothelial Cells (HMLEC-d) | VEGF-C156S | EC50: 2.25 nM | Decrease in transendothelial resistance | [17] |

Table 2: In Vivo Effects of VEGFR-3 Modulation

| Model | Intervention | Parameter Measured | Result | Reference |

| Orthotopic Breast Cancer (Mouse) | Anti-VEGFR-3 antibody | Lymph node & distant metastases | Potent suppression | [5] |

| Orthotopic Breast Cancer (Mouse) | Anti-VEGFR-2 antibody | Lymph node & distant metastases | Less effective suppression than anti-VEGFR-3 | [5] |

| Lung Carcinoma (Mouse) | Soluble VEGFR-3-Ig | Axillary lymph node volume | 79.6% reduction (not statistically significant) | [8] |

| Lung Carcinoma (Mouse) | Adenovirus expressing soluble VEGFR-3 (AdR3-Ig) | Axillary lymph node volume | Statistically significant reduction (p<0.001) | [8] |

| 4T1 Mammary Carcinoma (Mouse) | SAR131675 (VEGFR-3 inhibitor) | Tumor volume | 50% reduction at 100 mg/kg/d (p<0.001) | [18] |

| 4T1 Mammary Carcinoma (Mouse) | SAR131675 (VEGFR-3 inhibitor) | Lymph node invasion & lung metastasis | Significant reduction | [18] |

| Chronic Skin Inflammation (K14-VEGF-A Tg Mouse) | Anti-VEGFR-3 antibody | Number of lymphatic vessels | Significant reduction | [19] |

| Ilk Knockout Mouse (Adult) | Endothelial-specific Ilk deletion | Dermal lymph vessel density | Significant increase | [1] |

| p50 NF-κB Knockout Mouse | Germline p50 deletion | Density of VEGFR-3+ lymphatic vessels in lung | 30% decrease (p=0.03) | [20] |

Table 3: Ligand-Receptor Binding Affinities and Receptor Densities

| Ligand | Receptor | Method | Dissociation Constant (Kd) / Affinity Constant (Kaff) | Reference |

| VEGF-C | VEGFR-3 | Scatchard analysis | 135 pM | [21] |

| VEGF-C | VEGFR-2 | Scatchard analysis | 410 pM | [21] |

| hVEGF-Csf | VEGFR-3 | Isothermal Titration Calorimetry | 310 ± 50 nM | |

| hVEGF-Csf C137A | VEGFR-3 | Isothermal Titration Calorimetry | 280 ± 30 nM | |

| Peptide III (WHWLPNLRHYAS) | VEGFR-3 | ELISA | Kaff: 174.8 ± 31.1 µg/mL | [22] |

| VEGF-D | VEGFR-3 | ELISA | Kaff: 264.01 ± 56.7 µg/mL | [22] |

| Receptor | Cell Type | Method | Receptor Density (receptors/cell) | Reference |

| VEGFR-3 | Human Umbilical Vein Endothelial Cells (HUVECs) | Quantitative Fluorescence | ~3000 | [23] |

| VEGFR-3 | Lymphatic Endothelial Cells (LECs) | Quantitative Fluorescence | ~7400 | [23] |

Detailed Experimental Protocols

In Vitro Lymphatic Endothelial Cell Proliferation Assay

This protocol is adapted from methodologies used to assess the mitogenic effects of VEGF-C on LECs.

Objective: To quantify the effect of VEGFR-3 activation on the proliferation of lymphatic endothelial cells.

Materials:

-

Primary Human Dermal Lymphatic Endothelial Cells (HDLECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2MV)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF-C

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HDLECs into a 96-well plate at a density of 5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Serum Starvation: The following day, aspirate the medium and replace it with basal medium containing 0.5-1% FBS. Incubate for 12-24 hours to synchronize the cells in a quiescent state.

-

Treatment: Prepare serial dilutions of recombinant human VEGF-C in low-serum medium. Aspirate the starvation medium and add 100 µL of the VEGF-C dilutions to the respective wells. Include a negative control (low-serum medium only) and a positive control (complete growth medium).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification of Proliferation:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

-

WST-1/XTT Assay: Add 10 µL of WST-1 or XTT reagent to each well and incubate for 2-4 hours. Read absorbance at 450 nm.

-

CyQUANT Assay: Lyse the cells and measure DNA content using the CyQUANT dye according to the manufacturer's instructions. Read fluorescence at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: Normalize the absorbance/fluorescence readings to the negative control. Plot the proliferation rate as a function of VEGF-C concentration to determine the dose-response relationship.

In Vivo Mouse Model of Tumor Lymphangiogenesis and Metastasis

This protocol provides a framework for assessing the impact of VEGFR-3 inhibition on tumor-induced lymphangiogenesis and subsequent lymph node metastasis.

Objective: To evaluate the efficacy of a VEGFR-3 inhibitor in preventing tumor metastasis to regional lymph nodes.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

-

Tumor cell line known to metastasize via the lymphatics (e.g., 4T1 murine breast cancer cells, LNM35 human lung cancer cells)

-

VEGFR-3 inhibitor (e.g., antagonistic antibody mF4-31C1, soluble receptor VEGFR-3-Ig, or a small molecule inhibitor like SAR131675)

-

Calipers for tumor measurement

-

Antibodies for immunohistochemistry (e.g., anti-LYVE-1 or anti-Podoplanin for lymphatic vessels, anti-cytokeratin for tumor cells)

-

Microscope with imaging software

Procedure:

-

Tumor Cell Implantation: Inject 1 x 10^6 tumor cells orthotopically (e.g., into the mammary fat pad for 4T1 cells) or subcutaneously into the flank of the mice.

-

Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer the VEGFR-3 inhibitor (e.g., intraperitoneal injection of 40 mg/kg antibody twice weekly) or vehicle control for the duration of the study.

-

Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length)/2.

-

Endpoint and Tissue Collection: At a predetermined endpoint (e.g., when tumors in the control group reach a specific size, or after a set number of weeks), euthanize the mice. Carefully dissect the primary tumor and the draining lymph nodes (e.g., axillary and brachial lymph nodes for mammary fat pad tumors).

-

Quantification of Lymphangiogenesis:

-

Fix a portion of the primary tumor in formalin and embed in paraffin.

-

Perform immunohistochemistry on tumor sections using an anti-LYVE-1 or anti-Podoplanin antibody to stain lymphatic vessels.

-

Capture images of multiple fields of view at the tumor periphery and within the tumor.

-

Quantify lymphatic vessel density (LVD) by measuring the percentage of the stained area or by counting the number of vessels per unit area using image analysis software.

-

-

Quantification of Lymph Node Metastasis:

-

Measure the volume of the dissected lymph nodes.

-

Fix the lymph nodes in formalin and embed in paraffin.

-

Perform serial sectioning of the lymph nodes and stain with hematoxylin and eosin (H&E) and an anti-cytokeratin antibody to identify tumor cell micrometastases.

-

Quantify the metastatic burden by measuring the tumor area within the lymph node or by scoring the presence or absence of metastases in each lymph node.

-

-

Data Analysis: Compare tumor growth rates, LVD, lymph node volume, and metastatic burden between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Chromatin Immunoprecipitation (ChIP) for Prox1 Binding to the VEGFR-3 Promoter

This protocol is based on studies demonstrating the direct regulation of VEGFR-3 by the transcription factor Prox1.

Objective: To determine if Prox1 directly binds to the promoter region of the Vegfr3 gene in lymphatic endothelial cells.

Materials:

-

Cultured primary LECs

-

Formaldehyde (1% solution)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP-grade anti-Prox1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers specific for putative Prox1 binding sites in the Vegfr3 promoter

-

qPCR master mix and instrument

Procedure:

-

Cross-linking: Treat cultured LECs with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with either the anti-Prox1 antibody or the control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantitative PCR (qPCR):

-

Resuspend the purified DNA in water.

-

Perform qPCR using primers designed to amplify specific regions of the Vegfr3 promoter containing putative Prox1 binding sites. Include a negative control region that is not expected to bind Prox1.

-

Analyze the results by calculating the percentage of input DNA that is immunoprecipitated for each primer set.

-

-

Data Analysis: Compare the enrichment of the Vegfr3 promoter regions in the Prox1 ChIP to the IgG control. A significant enrichment indicates direct binding of Prox1 to that region.

DOT script for Experimental Workflow: In Vivo Tumor Lymphangiogenesis Model

Figure 2: Experimental Workflow. A flowchart outlining the key steps in an in vivo mouse model to assess the effect of VEGFR-3 inhibition on tumor lymphangiogenesis and metastasis.

Conclusion and Future Directions

VEGFR-3 signaling is unequivocally a central axis in the regulation of lymphangiogenesis. The intricate network of downstream effectors and regulatory partners highlights the complexity of this system. The quantitative data presented herein underscores the potent effects of modulating this pathway, with significant implications for both physiological and pathological processes. The detailed experimental protocols provide a foundation for researchers to further dissect the nuances of VEGFR-3 biology and to evaluate novel therapeutic strategies.

Future research should continue to explore the context-dependent nature of VEGFR-3 signaling, including the roles of different ligands, co-receptors, and the interplay with other signaling pathways in various disease models. The development of more selective and potent VEGFR-3 inhibitors holds great promise for the treatment of lymphatic-related diseases, particularly in the realm of oncology, where targeting tumor lymphangiogenesis is a key strategy to prevent metastatic spread. A deeper understanding of the molecular mechanisms governing VEGFR-3 function will be paramount to translating these promising preclinical findings into effective clinical therapies.

References

- 1. Identification of ILK as a critical regulator of VEGFR3 signalling and lymphatic vascular growth | The EMBO Journal [link.springer.com]

- 2. Activated forms of VEGF-C and VEGF-D provide improved vascular function in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Inhibition of VEGFR-3 activation with the antagonistic antibody more potently suppresses lymph node and distant metastases than inactivation of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Isolated lymphatic endothelial cells transduce growth, survival and migratory signals via the VEGF‐C/D receptor VEGFR‐3 | The EMBO Journal [link.springer.com]

- 10. Deletion of Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D Is Not Equivalent to VEGF Receptor 3 Deletion in Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. abeomics.com [abeomics.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. The Prox1–Vegfr3 feedback loop maintains the identity and the number of lymphatic endothelial cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VEGF-C Induces Lymphangiogenesis and Angiogenesis in the Rat Mesentery Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. VEGF-C Alters Barrier Function of Cultured Lymphatic Endothelial Cells Through a VEGFR-3-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Stimulation of lymphangiogenesis via VEGFR-3 inhibits chronic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of Prox1 and VEGFR-3 expression and lymphatic phenotype in normal organs of mice lacking p50 subunit of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Identification of high-affinity VEGFR3-binding peptides through a phage-displayed random peptide library - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

SAR131675: A Technical Guide for Cancer Research Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Extensive preclinical research has demonstrated its significant anti-lymphangiogenic, antitumoral, and antimetastatic activities, positioning it as a valuable tool for investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis in cancer progression.[1][3][4] This technical guide provides a comprehensive overview of SAR131675, including its mechanism of action, key experimental data, and detailed protocols to facilitate its use in a research setting. Though its clinical development was halted due to adverse metabolic effects, its specificity makes it a critical research compound.[5][6]

Mechanism of Action

SAR131675 selectively targets the tyrosine kinase domain of VEGFR-3, a key receptor in the development and maintenance of the lymphatic system. The binding of its ligands, VEGF-C and VEGF-D, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[6] SAR131675 effectively blocks these processes. In cancer, tumor cells can co-opt this pathway to induce lymphangiogenesis, facilitating metastatic spread to lymph nodes and distant organs.[1][7] Furthermore, VEGFR-3 is expressed on other cell types within the tumor microenvironment, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), where it contributes to an immunosuppressive milieu.[1][4][8] By inhibiting VEGFR-3, SAR131675 not only curtails tumor lymphangiogenesis but also modulates the immune landscape of the tumor.[8][9][10]

Signaling Pathways

The primary signaling pathway inhibited by SAR131675 is the VEGFR-3 cascade. Upon ligand binding, VEGFR-3 activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT cascades, which are crucial for cell proliferation and survival.[6][11] In ovarian cancer cells, SAR131675 has been shown to suppress VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]

- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. physiciansweekly.com [physiciansweekly.com]

Preclinical Profile of SAR131675: A Selective VEGFR-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information presented herein is intended to support further research and development efforts by detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism involves blocking the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, thereby inhibiting downstream signaling pathways crucial for lymphangiogenesis (the formation of lymphatic vessels).[2][3] This targeted inhibition of VEGFR-3 has demonstrated significant anti-tumoral, anti-metastatic, and anti-lymphangiogenic activities in various preclinical models.[4]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for SAR131675 from in vitro assays, demonstrating its potency and selectivity.

Table 1: Kinase Inhibition Profile

| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. VEGFR-3 |

| VEGFR-3 | Cell-free | 23 | 12 | - |

| VEGFR-2 | Cell-free | 235 - 230 | - | ~10-fold |

| VEGFR-1 | Cell-free | >3,000 | - | >130-fold |

Table 2: Cellular Activity

| Cell Type | Assay | Stimulant | IC50 (nM) |

| Primary Human Lymphatic Cells | Proliferation | VEGFC / VEGFD | ~20 |

| HEK Cells | VEGFR-3 Autophosphorylation | - | 45 |

| Human Lymphatic Cells | Survival | VEGFC | 14 |

| Human Lymphatic Cells | Survival | VEGFD | 17 |

| Human Lymphatic Cells | Survival | VEGFA | 664 |

| HMVECs | VEGFC-induced Erk Phosphorylation | VEGFC | ~30 |

| HMVECs | VEGFA-induced VEGFR-2 Phosphorylation | VEGFA | 239 |

In Vivo Preclinical Efficacy

SAR131675 has demonstrated significant anti-tumor and anti-metastatic effects in a range of preclinical animal models.

Table 3: Summary of In Vivo Studies

| Cancer Model | Animal Model | Dosing | Key Findings |

| Mammary Carcinoma | 4T1 allograft in BALB/c mice | 30 and 100 mg/kg/day (oral) | Reduced tumor growth, decreased VEGFR-3 levels in tumors, reduced lymph node invasion and lung metastasis, decreased tumor-associated macrophages.[1][4][8] |

| Pancreatic Neuroendocrine Tumors | RIP1-Tag2 transgenic mice | 100 mg/kg/day | Reduced tumor size, decreased number of angiogenic islets, and increased survival.[1][4] |

| Colorectal Cancer Liver Metastasis | Murine model | Daily administration | Significantly reduced tumor burden and F4/80+ macrophages in the liver. Altered the immune composition, suggesting a less immunosuppressive environment.[9][10] |

| Diabetic Nephropathy | db/db mice | Diet containing SAR131675 for 12 weeks | Ameliorated dyslipidemia, albuminuria, and lipid accumulation in the kidneys. Reduced systemic inflammation and renal inflammation.[2][11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SAR131675 and a general workflow for its preclinical evaluation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. altmeyers.org [altmeyers.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis [mdpi.com]

- 10. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

SAR131675: In Vitro Application Notes and Protocols for a Selective VEGFR-3 Inhibitor

For Research Use Only.

Introduction

SAR131675 is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] It plays a significant role in blocking lymphangiogenesis and has demonstrated anti-tumoral and anti-metastatic activities.[3][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of SAR131675.

VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of the development and maintenance of the lymphatic system.[3] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis and lymphedema. SAR131675 selectively inhibits VEGFR-3, thereby blocking downstream signaling cascades involving key proteins such as Erk and Akt.[3][5]

Data Summary

The following tables summarize the in vitro inhibitory activity of SAR131675 against various kinases and cellular processes.

Table 1: SAR131675 Kinase Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Reference |

| VEGFR-3 | Recombinant Human Kinase Assay | 23 ± 7 | [6] |

| Cell-free assay (Ki) | 12 | [7] | |

| HEK Cell Autophosphorylation | 45 | [2][8] | |

| VEGFR-2 | Recombinant Kinase Assay | 235 | [7] |

| HEK Cell Autophosphorylation | ~280 | [6] | |

| PAEC Cell Autophosphorylation | 239 | [7] | |

| VEGFR-1 | Recombinant Kinase Assay | >3000 | [1] |

| HEK Cell Autophosphorylation | ~1000 | [6] |